molecular formula C20H16N4O4S B3275065 Disperse Yellow 114 CAS No. 61968-66-9

Disperse Yellow 114

Cat. No.: B3275065
CAS No.: 61968-66-9
M. Wt: 408.4 g/mol
InChI Key: ZRHDHYFKPNAIKY-UHFFFAOYSA-N
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Description

Disperse Yellow 114, with CAS numbers 61968-66-9 and 59312-61-7, is a high-performance single azo disperse dye classified as C.I. 128455 . Its molecular structure is based on a 1,2-dihydropyridipe-3-carbonitrile coupling component, which contributes to its valuable properties in textile research . This dye is prized for its bright greenish-yellow hue and is primarily applied to synthetic fibers like polyester and acetate through high-temperature high-pressure or thermosol dyeing methods . It demonstrates excellent compatibility and leveling properties on these substrates . A key research advantage of this compound is its excellent fastness to washing, which is attributed to its specific molecular configuration that favors the hydrazone tautomeric form in the solid state, as confirmed by X-ray crystallography studies . This structural characteristic enhances the dye's stability and performance. Its application profile is robust; it performs well in an acidic pH range of 3 to 7 and exhibits good stability in the presence of calcium and magnesium ions, though its shade can be affected by iron and copper ions . The dye is suitable for direct printing on acetate fiber and polyester fabrics and is not recommended for discharge printing . Commercially, it is available under various brand names such as Disperse Yellow 6GFS, Dianix Yellow 6GSL, and Samaron Yellow 6GSL . This product is intended for laboratory research and development use only. It is not intended for personal, household, or commercial use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-13-17(12-21)19(25)24(2)20(26)18(13)23-22-14-7-6-10-16(11-14)29(27,28)15-8-4-3-5-9-15/h3-11,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDHYFKPNAIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901111295
Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile
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Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61968-66-9
Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile
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Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile
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Record name 3-Pyridinecarbonitrile, 1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]
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Synthesis and Chemical Architecture of Disperse Yellow 114

Green Chemistry Principles in Disperse Yellow 114 Synthesis

The textile industry's reliance on synthetic dyes, including this compound, has prompted research into more sustainable and environmentally benign production and application methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products core.ac.uk.

Development of Environmentally Benign Synthetic Methodsmdpi.com

Traditional synthetic routes for this compound, while effective, can be complex and generate significant wastewater, leading to environmental concerns google.com. Efforts are underway to develop greener synthetic strategies. These include exploring alternative reaction conditions, catalysts, and purification methods to minimize waste and energy consumption. For instance, research into disperse dyes, in general, has explored microwave-assisted synthesis and ultrasound irradiation as methods to expedite reactions, potentially reduce solvent use, and increase yields dntb.gov.uaeurjchem.comresearchgate.net. While specific advancements for this compound are not extensively detailed in the provided search results, the broader field of disperse dye synthesis is moving towards more eco-friendly approaches mdpi.comdntb.gov.uaeurjchem.comresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgmdpi.com. These often involve synthesizing novel dye structures with improved properties or exploring cleaner production pathways for existing dyes.

Evaluation of Atom Economy and Sustainability Metrics

The generation of sewage and the use of potentially hazardous reagents in conventional synthesis pathways highlight areas for improvement in terms of sustainability metrics google.com. Research into new disperse dyes often focuses on achieving high yields and fastness properties while also considering environmental impact, such as reducing the need for dispersants or developing dyes that are less toxic mdpi.comresearchgate.net. The development of dispersant-free dyeing methods, for example, is an important step towards reducing the environmental damage associated with dye effluent researchgate.netmdpi.com. Furthermore, studies are investigating the potential biological activities of some pyridone-based disperse dyes, including those related to this compound, suggesting a broader scope for sustainable applications beyond traditional dyeing researchgate.netmdpi.comresearchgate.netmdpi.comsemanticscholar.org.

Environmental Fate and Advanced Remediation Technologies for Disperse Yellow 114

Adsorption Science and Materials Development

Adsorption is a widely recognized and efficient method for removing dyes from wastewater, leveraging the ability of solid materials (adsorbents) to attract and retain dye molecules from a liquid phase. The development of novel and cost-effective adsorbent materials, coupled with an understanding of adsorption kinetics and mechanisms, is key to optimizing this process.

Development and Characterization of Adsorbent Materials

A variety of adsorbent materials have been investigated for the removal of disperse dyes, including modified natural materials, activated carbons, and composite nanomaterials. These materials are often characterized by their surface area, pore structure, and surface functional groups, which dictate their adsorption capacity and selectivity.

Activated Carbon: Derived from sources like rattan sawdust usm.my or other biomass, activated carbon is a popular adsorbent due to its high surface area and porous structure. Modifications can further enhance its performance.

Chitosan (B1678972) and its Derivatives: Chitosan, a biopolymer derived from chitin, is known for its abundance of hydroxyl and amine groups, which facilitate dye adsorption through various interactions. Modified chitosan, such as chitosan beads or composites, often exhibits improved adsorption capacities and stability scirp.orgencyclopedia.pubdeswater.com.

Biomass-Based Adsorbents: Agricultural wastes like alunite (B1170652) researchgate.net, rice husk, sugarcane bagasse, and fruit peels mdpi.comscielo.brnanochemres.org are explored as low-cost alternatives. These materials often require chemical or physical activation (e.g., acid treatment) to enhance their adsorption properties.

Nanomaterials: Magnetic nanoparticles, such as Fe₃O₄ nanoparticles coated with surfactants like CTAB, have demonstrated high adsorption capacities and rapid removal rates for disperse dyes, with the added benefit of easy separation via magnetic fields iwaponline.com.

Table 1: Adsorbent Materials and Their Capacities for Disperse Dyes

Adsorbent MaterialTarget Dye Class / Specific DyeAdsorption Capacity (mg/g)Isotherm Model FitKinetic Model FitReference
Alunite (calcined)Disperse Blue 56 (DB56)498LangmuirPseudo-second-order researchgate.net
Alunite (calcined)Disperse Red 74 (DR74)525LangmuirPseudo-second-order researchgate.net
Alunite (calcined)Disperse Yellow 119 (DY119)500LangmuirPseudo-second-order researchgate.net
Activated Carbon (Rattan Sawdust)Disperse Orange 30 (DO30)89.29LangmuirPseudo-second-order usm.my
Silica Gel (SG)Reactive Yellow 14 (RY14)124.6LangmuirPseudo-second-order researchgate.net
Powdered Activated Carbon (PAC)Reactive Yellow 14 (RY14)200.7LangmuirPseudo-second-order researchgate.net
Chitosan 8BReactive Red 239163.93 (µmol/g)LangmuirPseudo-second-order scirp.org
Modified Passion Fruit Peel (PFPCS)Congo Red163LangmuirPseudo-second-order encyclopedia.pub
CTAB-coated Fe₃O₄ Nanoparticles (NPs)Disperse Red 167, Blue 183Up to 2000Not specifiedFast (equilibrium < 10 min) iwaponline.com

Equilibrium and Kinetic Modeling of Adsorption Processes

Understanding the equilibrium and kinetic behavior of dye adsorption is crucial for process design and optimization.

Adsorption Isotherms: Models like the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, and the Freundlich isotherm, which accounts for heterogeneous surfaces and multilayer adsorption, are commonly used. For many disperse dyes, the Langmuir model often provides a better fit, suggesting monolayer coverage on the adsorbent surface usm.myresearchgate.netresearchgate.net. The BET model has also been applied, indicating physical adsorption in some cases researchgate.net.

Adsorption Kinetics: The rate at which dye molecules are adsorbed is typically described by kinetic models. The pseudo-second-order model is frequently observed to best describe the adsorption of disperse dyes, indicating that the rate-limiting step is chemical adsorption involving valence forces or electron sharing between the adsorbent and adsorbate usm.mydeswater.comresearchgate.netscialert.netsemanticscholar.org. The pseudo-first-order model and intra-particle diffusion models are also employed to elucidate the adsorption mechanism, with intra-particle diffusion often playing a role, especially in the initial stages of adsorption researchgate.netscialert.net.

Table 2: Kinetic and Isotherm Parameters for Disperse Dye Adsorption

AdsorbentDyeIsotherm Modelqmax (mg/g)Kinetic Modelk1 or k2 ValuesR² Value (Kinetic)Reference
AluniteDisperse Yellow 119Langmuir500Pseudo-second-orderk₂ ≈ 0.002 g/(mg·min)> 0.99 researchgate.net
Activated Carbon (Rattan Sawdust)Disperse Orange 30Langmuir89.29Pseudo-second-orderk₂ ≈ 0.034 g/(mg·min)≈ 0.99 usm.my
Silica Gel (SG)Reactive Yellow 14Langmuir124.6Pseudo-second-orderk₂ ≈ 0.025 g/(mg·min)> 0.99 researchgate.net
Powdered Activated Carbon (PAC)Reactive Yellow 14Langmuir200.7Pseudo-second-orderk₂ ≈ 0.018 g/(mg·min)> 0.99 researchgate.net
Chitosan 8BReactive Red 239Langmuir163.93 (µmol/g)Pseudo-second-orderk₂ ≈ 0.013 g/(mg·min)> 0.99 scirp.org

Surface Interaction Mechanisms of Disperse Yellow 114 on Adsorbents

The adsorption of disperse dyes, including this compound, onto various adsorbents is governed by several surface interaction mechanisms:

Electrostatic Interactions: This is a primary mechanism, especially for ionic dyes, but can also play a role for disperse dyes depending on the adsorbent's surface charge and the dye's molecular structure. The pH of the solution significantly influences the surface charge of the adsorbent and the ionization state of the dye, thereby affecting electrostatic attraction frontiersin.orgrsc.org.

Hydrogen Bonding: The presence of functional groups like hydroxyl (–OH) and amine (–NH₂) on both the dye molecule and the adsorbent surface can lead to hydrogen bond formation, contributing to adsorption researchgate.netmdpi.commdpi.com.

π–π Interactions: Aromatic ring systems within the dye molecules can interact with π electron systems on the adsorbent surface, contributing to adsorption, particularly with carbon-based materials frontiersin.orgresearchgate.netmdpi.com.

Hydrophobic Interactions: Disperse dyes are generally non-ionic and possess hydrophobic characteristics, which can lead to favorable interactions with hydrophobic regions on the adsorbent surface mdpi.com.

Ion Exchange: While less common for non-ionic disperse dyes, ion exchange can occur if the adsorbent possesses ion-exchange sites and the dye molecule has charged functional groups or undergoes ionization in solution.

Bioremediation Approaches and Microbial Interactions

Bioremediation offers an eco-friendly and sustainable alternative for treating dye-laden wastewater by utilizing microorganisms and their enzymatic machinery to degrade or transform dye molecules into less harmful substances.

Microbial Degradation Pathways by Bacteria and Fungi

A wide array of microorganisms, including bacteria, fungi, yeasts, and algae, possess the capability to decolorize and degrade various synthetic dyes, including azo dyes and disperse dyes.

Bacteria: Many bacterial species, such as Pseudomonas, Bacillus, and Lysinibacillus, are known to degrade azo dyes. They can operate under aerobic or anaerobic conditions, utilizing enzymes like azoreductases, laccases, and dioxygenases to cleave azo bonds and break down aromatic structures tandfonline.comijcmas.commdpi.comnih.govmdpi.comnih.govtandfonline.comfrontiersin.org. Bacterial degradation is often faster than fungal degradation and is more amenable to handling in industrial settings.

Fungi: White-rot fungi, in particular, are noted for their potent extracellular enzyme systems, including laccases, lignin (B12514952) peroxidases (LiPs), and manganese peroxidases (MnPs). These enzymes can degrade complex aromatic compounds and are effective in breaking down azo dyes through oxidative mechanisms tandfonline.comijcmas.commdpi.commdpi.comtandfonline.comfrontiersin.org. Fungi are often effective in acidic environments and can utilize dyes as a carbon source.

Degradation Pathways: The primary step in the degradation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, typically occurring under anaerobic conditions, leading to the formation of aromatic amines. These aromatic amines can then be further degraded aerobically by mono- and dioxygenases or other enzymes into simpler, non-toxic compounds like CO₂ and H₂O tandfonline.commdpi.comnih.govtandfonline.comopenbiotechnologyjournal.combiorxiv.org. Oxidative pathways, mediated by laccases and peroxidases, can also break down dye molecules into phenolic compounds, thereby avoiding the formation of toxic aromatic amines tandfonline.comijcmas.commdpi.comfrontiersin.org.

Table 3: Microorganisms and Enzymes Involved in Azo/Disperse Dye Degradation

Microorganism TypeSpecific Species/GroupTarget Dye Class / Specific DyeKey Enzymes InvolvedPrimary Mechanism / ConditionsReference
BacteriaPseudomonas spp.Azo dyesAzoreductase, Laccase, DioxygenasesAerobic/Anaerobic ijcmas.comnih.gov
BacteriaBacillus spp.Azo dyesAzoreductase, Laccase, OxidasesAerobic/Anaerobic tandfonline.commdpi.combiorxiv.org
BacteriaLysinibacillus fusiformisMethyl RedLaccase, AzoreductaseAerobic nih.gov
FungiWhite-rot fungi (e.g., Trametes)Azo dyesLaccase, Lignin Peroxidase (LiP), Manganese Peroxidase (MnP)Aerobic tandfonline.comijcmas.commdpi.com
FungiAspergillus nigerDisperse Red 1, Acid Blue 29Laccase, PeroxidasesAerobic scielo.br
AlgaeChlorella vulgarisAzo dyesEnzymes (transforming chromophores)Aerobic tandfonline.com
Microbial ConsortiumMixed cultures (e.g., bacteria+fungi)Various azo dyesSynergistic enzyme activities (Laccase, Azoreductase)Aerobic/Anaerobic ijcmas.comnih.gov

Development of Microbial Consortia for Enhanced Degradation

The degradation of recalcitrant organic pollutants like azo dyes often requires the synergistic action of multiple microorganisms. Microbial consortia, comprising a diverse community of bacteria, fungi, and sometimes algae, offer significant advantages over single-strain cultures for dye bioremediation. These consortia can leverage complementary metabolic pathways, secrete a broader spectrum of enzymes, and exhibit greater resilience to environmental fluctuations and toxic intermediates tandfonline.comtandfonline.commedcraveonline.commdpi.commdpi.com.

While specific studies detailing the use of microbial consortia for the direct degradation of this compound are limited in the provided literature, research on similar disperse and azo dyes demonstrates the efficacy of this approach. For instance, mixed aerobic consortia derived from textile wastewater have shown the ability to decolorize various disperse dyes, with complete decolorization achieved within 3-5 days researchgate.net. A fungal-bacterial consortium involving Pseudomonas species and A. ochraceus successfully achieved over 95% decolorization of Disperse Rubine GFL, outperforming single microbial systems tandfonline.com. Furthermore, bacterial consortia, such as one combining Providencia rettgeri HSL1 and Pseudomonas sp. SUK1, have demonstrated high decolorization efficiencies (98-99%) for a range of reactive and disperse dyes, attributed to enhanced azoreductase and NADH-DCIP reductase activities jmbfs.org. Similarly, consortia comprising Klebsiella species have shown effective removal of various azo dyes, highlighting the power of synergistic metabolic interactions mdpi.com. These findings suggest that tailored microbial consortia hold considerable promise for the efficient bioremediation of this compound by breaking down its complex structure through combined enzymatic activities.

Table 1: Microbial Consortium Performance for Disperse and Related Azo Dyes

Dye Class/Specific DyeMicrobial Consortium TypeDegradation EfficiencyTimeframeKey Findings/EnzymesReference
Disperse Dyes (general)Aerobic mixed consortia (from textile wastewater)Up to 100% decolorization3-5 daysEffective on various disperse dyes researchgate.net
Disperse Rubine GFLFungal-bacterial consortium (Pseudomonas spp. + A. ochraceus)>95% decolorizationNot specifiedSynergistic effect, extracellular oxidoreductase enzymes tandfonline.com
Reactive/Disperse Dyes (e.g., Reactive Black 5, Disperse Red 78)Bacterial consortium (Providencia rettgeri HSL1 + Pseudomonas sp. SUK1)98-99% decolorizationNot specifiedEnhanced azoreductase and NADH-DCIP reductase activity jmbfs.org
Various Azo Dyes (e.g., Amaranth, Sunset Yellow)Mixed consortium (Klebsiella spp.)~96.5% removalNot specifiedSynergistic metabolic behavior mdpi.com

Environmental Transformation Products and Pathways

The environmental fate of this compound is governed by both biological and abiotic degradation processes, leading to the formation of various transformation products.

Identification of Degradation Intermediates

The biodegradation of azo dyes typically proceeds in two main phases. Initially, under anaerobic conditions, the azo bond (-N=N-) is reductively cleaved by enzymes such as azoreductases, yielding aromatic amines nih.govopenbiotechnologyjournal.comijcmas.com. These aromatic amines are often more toxic than the parent dye and require further degradation. Subsequently, under aerobic conditions, these aromatic amines and other intermediate products undergo oxidative degradation, often involving ring cleavage by enzymes like laccases, peroxidases, and hydroxylases, ultimately leading to mineralization into carbon dioxide, water, and biomass openbiotechnologyjournal.comijcmas.com.

While specific degradation intermediates for this compound have not been explicitly detailed in the reviewed literature, studies on similar azo dyes provide insight into potential products. For example, the fungal degradation of Disperse Yellow 3 has been reported to yield acetanilide (B955) and 4-methyl-1,2-benzoquinone (B1207301) as major metabolites ohsu.edu. The general pathway for azo dyes involves the formation of aromatic amines as key intermediates following the cleavage of the azo linkage ijcmas.com.

Table 2: General Azo Dye Degradation Pathway Intermediates

Degradation StageConditionsPrimary IntermediatesFurther Degradation
Phase 1: Reductive Cleavage AnaerobicAromatic amines (formed by azo bond cleavage)Further degradation under aerobic conditions
Phase 2: Oxidative Degradation AerobicVarious oxidized products, ring cleavage productsMineralization to CO₂, H₂O, and biomass

Photolytic and Hydrolytic Transformation Pathways

This compound can also undergo abiotic degradation through photolysis and hydrolysis. Photodegradation, often enhanced by photocatalysts, involves the generation of reactive species such as hydroxyl radicals (·OH) and superoxide (B77818) radicals (·O₂⁻) upon light irradiation mdpi.com. These reactive species can attack the dye molecule, leading to its breakdown. Studies on solar photoelectro degradation indicate that light plays a role in the transformation of this compound researchgate.net. Photolytic processes can also involve mechanisms like demethylation in certain disperse dyes dtic.mil.

Hydrolytic pathways, influenced by pH and temperature, are also relevant. While this compound is described as suitable for use within a pH range of 3-7 google.com, changes in pH can affect its stability. For instance, reactive dyes are known to undergo hydrolysis under varying pH conditions, transforming into less reactive forms mdpi.com. Although specific hydrolysis products for this compound are not detailed, the general susceptibility of azo dyes to hydrolysis suggests it is a potential degradation route.

Compound List:

this compound (C₂₀H₁₆N₄O₄S)

Disperse Rubine GFL

Disperse Red 78

Aromatic amines

Acetanilide

4-methyl-1,2-benzoquinone

Hydroxyl radicals (·OH)

Superoxide radicals (·O₂⁻)

Advanced Analytical and Spectroscopic Characterization of Disperse Yellow 114

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a compound. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules, offering a unique fingerprint for identification and structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. While a complete, detailed assignment of all vibrational bands for Disperse Yellow 114 is not extensively reported in publicly available literature, the structural components of the dye allow for the prediction of characteristic absorption peaks. For analogous azo dyes, FTIR spectra typically reveal key vibrational modes. For instance, the FTIR spectrum of a structurally related dye, Acid Red 114, showed a distinct peak at 3570 cm⁻¹ corresponding to O-H stretching. researchgate.net The absence of a peak around 1596 cm⁻¹ in the metabolites of this dye indicated the cleavage of the N=N bond. researchgate.net For this compound, which exists in the hydrazone tautomeric form, characteristic peaks would be expected for N-H, C=O, C=N, and C-N stretching and bending vibrations, alongside aromatic C-H and C=C stretching frequencies. The presence of the sulfonyl group would also give rise to characteristic symmetric and asymmetric stretching vibrations.

A study on pyridone azo dyes noted that under acidic or neutral conditions in the solid state, two carbonyl absorptions are observed, which change to a single carbonyl band under basic conditions, confirming shifts in the acid-base dissociation equilibrium. epsilonpigments.com

Table 1: Predicted Characteristic FTIR Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-HStretching3400-3200
C-H (aromatic)Stretching3100-3000
C≡NStretching2260-2200
C=O (pyridone)Stretching1680-1640
C=NStretching1650-1550
N=N (azo)Stretching1450-1400
SO₂ (sulfonyl)Asymmetric Stretching1350-1300
SO₂ (sulfonyl)Symmetric Stretching1160-1120

Note: This table is based on general vibrational frequencies for the respective functional groups and may vary for the specific molecular environment of this compound.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR, particularly for non-polar bonds. Specific Raman spectroscopic data for this compound is scarce in the available literature. However, for azo dyes in general, Raman spectroscopy is a valuable tool for identifying the characteristic -N=N- stretching vibration, which is often Raman active. Studies on other yellow dyes, such as those used in historical artworks, have demonstrated the utility of Raman and Surface-Enhanced Raman Spectroscopy (SERS) for identification. unito.itresearchgate.net For this compound, Raman spectroscopy could be employed to confirm the presence of the azo/hydrazone linkage and to characterize the vibrations of the pyridone and phenyl rings.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule and is crucial for understanding its color and photophysical properties.

UV-Visible Absorption and Solvatochromic Studies

The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to electronic transitions, typically π→π* and n→π*, within the conjugated system of the dye molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the chemical environment, a phenomenon known as solvatochromism.

The solvatochromic behavior of azo dyes has been a subject of interest. kau.edu.sa Studies on tricyanovinyl hydrazone dyes, which share structural similarities with the hydrazone form of this compound, have shown pronounced solvatochromic effects with increasing solvent polarity. researchgate.net For one such dye, the absorption maximum shifted from 517 nm in diethyl ether to 537 nm in dimethylformamide (DMF), indicating a bathochromic (red) shift with increasing solvent polarity. researchgate.net This positive solvatochromism suggests that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. A comprehensive dataset of λmax values for this compound in a range of solvents would be necessary for a detailed analysis of its specific solvatochromic properties.

Table 2: Illustrative Solvatochromic Data for a Structurally Similar Hydrazone Dye

Solventλmax (nm)
Diethyl Ether517
Toluene520
Chloroform526
Acetonitrile (B52724)530
DMF537
Acetic Acid540

Data from a study on tricyanovinyl hydrazone dyes, presented here for illustrative purposes. researchgate.net

Fluorescence and Photophysical Properties

While many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, some exhibit fluorescence, which can be influenced by their molecular structure and environment. Specific fluorescence and detailed photophysical data for this compound are not widely reported.

However, studies on other disperse dyes, such as Disperse Yellow 82, have investigated their fluorescence properties. The emission spectra of Disperse Yellow 82 were recorded in ethanol, on dyed polyester (B1180765) fabrics, and in the solid state, showing variations in the emission maxima depending on the medium. kau.edu.sacolorbloomdyes.com Research on pyrazolone-based azo compounds has also demonstrated that these molecules can exhibit fluorescence, with their absorption and emission spectra being sensitive to solvent polarity. made-in-china.com The fluorescence properties of pyridone-based structures, the core of this compound, have also been a subject of study, where the minor tautomeric pyridinol forms were observed in fluorescence spectra. A detailed investigation into the fluorescence quantum yield and excited-state lifetime of this compound would provide a more complete understanding of its photophysical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

However, NMR studies on analogous pyridone azo dyes have been conducted. researchgate.net For example, the ¹H and ¹³C NMR spectra of a 5-((4-cholorophenyl)diazenyl)-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile showed characteristic signals for the methyl protons, aromatic protons, and the NH proton of the pyridone ring. researchgate.net The ¹³C NMR spectrum revealed signals for the methyl carbon, as well as the various aromatic and carbonyl carbons. researchgate.net A complete assignment of the ¹H and ¹³C NMR spectra for this compound would require experimental data for this specific compound.

Table 3: Representative ¹H and ¹³C NMR Data for a Structurally Similar Pyridone Azo Dye

NucleusChemical Shift (δ, ppm)Assignment
¹H2.62s, 3H, CH₃
7.19-7.47m, 9H, Ar-H
8.60s, 1H, NH
¹³C21.1CH₃
98.3, 119.9, 123.0, 127.2, 127.8, 128.1, 129.4, 130.7, 132.0, 132.9, 141.4, 146.0Aromatic & C=C
165.2, 170.5C=O, C-N

Data from a study on a 5-((4-cholorophenyl)diazenyl)-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, presented here for illustrative purposes. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₂₀H₁₆N₄O₄S, the exact mass is a key identifier. HRMS analysis is capable of distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₂₀H₁₆N₄O₄S researchgate.net
Nominal Mass 408 u
Molecular Weight 408.43 g/mol researchgate.net

This precise mass measurement is fundamental for confirming the identity of the compound in analytical standards and in complex sample matrices.

Tandem mass spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a selected precursor ion. ojp.gov The resulting product ion spectrum provides a "fingerprint" that is characteristic of the molecule's structure. In an MS/MS experiment, the intact protonated molecule of this compound ([M+H]⁺) would be isolated and then fragmented by collision-induced dissociation (CID) or other activation methods.

While specific, detailed fragmentation pathways for this compound are not extensively documented in the literature, analysis of its structure suggests several likely fragmentation patterns. Cleavage of the relatively weak bonds, such as the C-S bond of the sulfonyl group or the bonds adjacent to the azo linkage (-N=N-), would be expected. The fragmentation pattern provides crucial structural information that can be used to confirm the identity of the dye and to differentiate it from isomers or structurally related compounds. mdpi.com

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from other dyes, impurities, or matrix components prior to its detection and characterization.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the most common technique for the analysis of disperse dyes. ncsu.edu Method development focuses on optimizing the separation by adjusting various parameters.

Stationary Phase: C18 (octadecylsilyl) columns are most frequently used, providing a nonpolar stationary phase suitable for the separation of moderately nonpolar molecules like this compound.

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of a polar solvent (e.g., water) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol). This allows for the effective elution of compounds with varying polarities. Buffers or acidifiers, such as ammonium (B1175870) acetate (B1210297) or acetic acid, are often added to the mobile phase to control the pH and improve peak shape.

Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, allowing for the monitoring of the eluent at the wavelength of maximum absorbance for the dye. Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time data and mass information, significantly increasing the confidence of identification.

Table 3: Typical Parameters for HPLC Analysis of Disperse Dyes

Parameter Description
Column Reverse-Phase C18, various particle sizes and dimensions
Mobile Phase A Water (often with ammonium acetate or acetic acid)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.2 - 1.0 mL/min
Detection Diode Array (DAD) or Mass Spectrometry (MS)

| Analysis Time | 20 - 67 minutes |

Source: Compiled from literature data.

A validated UPLC (Ultra-Performance Liquid Chromatography) method, which uses smaller particle size columns to achieve faster and more efficient separations, has also been developed for the simultaneous analysis of multiple dye classes, including this compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. nih.gov The process involves a gas chromatograph, which vaporizes the sample and separates its components based on their boiling points and affinity for the stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

In the context of this compound manufacturing, GC-MS is an invaluable tool for quality control, specifically for the detection and identification of volatile byproducts. These byproducts can arise from several sources, including impurities in the starting materials, incomplete reactions, or side reactions occurring during the synthesis process. The synthesis of this compound involves the diazotization of 3-(phenylsulfonyl)benzenamine and its subsequent coupling with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. worlddyevariety.comguidechem.comcolorfuldyes.com

Potential volatile byproducts could include residual solvents, unreacted precursors, or small molecules formed through degradation or unintended synthetic pathways. For instance, trace amounts of aniline (B41778) or phenol (B47542) derivatives from the starting materials could be present. Identifying and quantifying these volatile impurities is crucial as they can affect the final product's purity, coloristic properties, and performance.

The typical GC-MS analysis for these byproducts would involve extracting the dye sample with a suitable solvent, followed by direct injection of the extract into the GC-MS system. Headspace analysis, particularly using techniques like solid-phase microextraction (HS-SPME), can also be employed to sample volatile compounds from the solid dye without dissolving it, concentrating them for higher sensitivity. nih.gov By comparing the resulting mass spectra to spectral libraries (e.g., NIST), chemists can identify the specific volatile byproducts present. nih.gov

Table 1: Potential Volatile Byproducts in this compound Synthesis Detectable by GC-MS

Potential ByproductChemical FormulaLikely Origin
BenzeneC₆H₆Impurity in starting materials or solvent residue.
AnilineC₆H₅NH₂Impurity or degradation product of 3-(phenylsulfonyl)benzenamine.
PhenolC₆H₅OHPotential impurity from raw material synthesis.
PyridineC₅H₅NDegradation product of the pyridone coupling component.
MethanolCH₃OHResidual solvent from reaction or purification steps.

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. nih.gov Carbon dioxide is the most common mobile phase due to its mild critical temperature (31.1 °C) and pressure (7.38 MPa), low toxicity, and non-flammability. nih.govchromatographyonline.com SFC combines the advantages of both gas and liquid chromatography. The supercritical fluid has low viscosity and high diffusivity, similar to a gas, which allows for faster separations and higher efficiency. Simultaneously, it has a liquid-like density, enabling it to dissolve and transport non-volatile analytes like dyes. nih.gov

For the analysis of disperse dyes such as this compound, SFC presents a compelling alternative to traditional high-performance liquid chromatography (HPLC). Its primary advantage is the significant reduction in the use of organic solvents, positioning it as a "green" analytical technology. nih.gov The analysis of relatively non-polar disperse dyes is well-suited to SFC, often using packed columns similar to those in HPLC. The selectivity in SFC can be finely tuned by adjusting parameters such as pressure, temperature, and the composition of an organic co-solvent (modifier), typically methanol, which is added to the supercritical CO₂ to modify the mobile phase's polarity. nih.govnih.gov This versatility allows for the development of rapid and efficient methods for separating the main dye component from isomers and impurities.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. researchgate.net While CE is exceptionally powerful for the analysis of charged molecules like proteins and peptides, its application to neutral, poorly water-soluble compounds like this compound requires modifications to the standard technique. researchgate.netnih.gov

For neutral analytes, a technique known as Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral molecules like this compound can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differences in these partitioning coefficients, allowing for the separation of closely related neutral compounds. The technique offers unprecedented high-resolution separations, simple operation, and requires extremely small sample volumes. researchgate.net

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots. By measuring the angles and intensities of these diffracted beams, scientists can produce a three-dimensional map of the electron density within the crystal, from which the exact positions of the atoms, their chemical bonds, and their conformation can be determined. nih.gov

The solid-state structure of C.I. This compound has been elucidated using single-crystal X-ray diffraction. researchgate.net These studies provide critical insights into the molecule's conformation and the intermolecular interactions that govern its properties in the solid state.

Key research findings from the X-ray crystallographic analysis of this compound include:

Tautomeric Form: In the solid state, the molecule exists in the hydrazone tautomeric form, not the azo form. This is a crucial structural detail that influences the dye's color and stability. researchgate.net

Molecular Interactions: The crystal packing is significantly influenced by intermolecular forces. Hydrogen bonding and π–π stacking interactions are identified as essential forces in the formation of a layered framework within the crystal. researchgate.net

Structural Parameters: The π–π stacking interactions result in a layered structure with a mean interlayer separation of 3.433(4) Å. This ordered stacking is a key feature of its solid-state architecture. researchgate.net

This detailed structural information is vital for understanding the dye's physical properties, such as its melting point, solubility, and lightfastness. It also provides a basis for computational modeling to predict the properties of related dye molecules. researchgate.net

Table 2: Crystallographic Data Summary for this compound

ParameterValueReference
Molecular FormulaC₂₀H₁₆N₄O₄S worlddyevariety.com
Crystal SystemData not specified in abstract researchgate.net
Tautomeric FormHydrazone researchgate.net
Key Intermolecular ForcesHydrogen bonding, π–π stacking researchgate.net
Mean Interlayer Separation3.433(4) Å researchgate.net

Theoretical and Computational Chemistry of Disperse Yellow 114

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the molecular properties of dyes like Disperse Yellow 114 (C.I. 128455). These methods model the behavior of electrons to predict molecular structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to analyze its geometry and bonding characteristics. researchgate.net

Research based on X-ray single-crystal structure analysis has shown that this compound crystallizes in the hydrazone tautomeric form. researchgate.net DFT calculations support this finding by allowing for the detailed analysis of bond lengths. For instance, the calculated distances of the carbonyl (C=O) and hydrazone (C-N) bonds exhibit partial double bond character, which is a key feature of this tautomer. researchgate.net Theoretical calculations have also been used to compare the energy differences between the experimentally observed single-crystal structure and an energy-minimized theoretical structure, as well as between different potential isomers, such as the pyridine-2,6-dione and the 2-hydroxy-6-pyridone forms. researchgate.net This analysis helps to confirm the stability of the observed hydrazone form.

Calculated Bond Lengths for the Hydrazone Form of this compound using DFT (B3LYP/6-311G(d,p))
BondCalculated Length (Å)Significance
O1–C91.212Exhibits partial double bond character, typical for the carbonyl groups in the hydrazone tautomer. researchgate.net
O2–C81.215

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While often less accurate than DFT for complex systems due to the neglect of electron correlation, they provide a valuable baseline for comparison. In studies of related dye molecules, HF calculations have been performed alongside DFT to determine geometric parameters like bond lengths. researchgate.net By comparing the results from HF and various DFT functionals, researchers can assess the level of theory required to accurately predict spectroscopic parameters. These parameters, rooted in the molecule's electronic structure and geometry, are crucial for understanding its color and lightfastness properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior that complements the static view from quantum chemical calculations.

The performance of a disperse dye is significantly influenced by its interactions with other molecules, including other dye molecules (aggregation) and the polymer fibers being dyed. The crystal structure of this compound reveals that hydrogen bonding and π–π stacking interactions are crucial, organizing the molecules into a layered framework with a mean interlayer separation of 3.433(4) Å. researchgate.net

While specific MD simulation studies focused solely on this compound are not widely published, MD is a standard technique for investigating these phenomena in azo dyes. physchemres.orgresearchgate.net Such simulations can model how dye molecules behave in an aqueous solution, showing their natural tendency to form aggregates through van der Waals forces and hydrogen bonding. researchgate.net These studies are critical for understanding how factors like temperature and additives can influence dye aggregation, which in turn affects the dyeing process, including diffusion into the fiber and the final color uniformity. physchemres.orgresearchgate.net For example, simulations can show that π–π stacking between the aromatic rings of azo dyes is a key driver for adsorption and aggregation. physchemres.org

This compound can theoretically exist in different tautomeric forms, primarily the azo and hydrazone forms. Experimental and theoretical evidence strongly indicates that the hydrazone form is the most stable and prevalent for this family of dyes, both in the solid state and in solution. researchgate.net X-ray diffraction confirms its presence in the crystal, and theoretical energy calculations further support its stability over other isomers. researchgate.net

MD simulations are a powerful tool for exploring the conformational flexibility of molecules and the dynamic equilibrium between different tautomers. By simulating the molecule's movement over time in different environments (e.g., in water or a polymer matrix), MD can reveal the energy barriers between different conformations and the relative populations of each tautomer, providing a more complete understanding of the dye's behavior under real-world application conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate a molecule's structural or physicochemical properties with its activity or a specific property. wikipedia.org These models are represented by a mathematical equation:

Activity/Property = f (Physicochemical descriptors) + error

While specific QSAR/QSPR models developed exclusively for this compound are not documented in publicly available literature, this methodology is extensively applied to classes of azo dyes. nih.govresearchgate.nettandfonline.com For dyes, QSPR models are developed to predict important technological properties such as dye-fiber affinity, lightfastness, solubility, and color characteristics. researchgate.nettandfonline.com Other models focus on predicting ecotoxicological endpoints. dntb.gov.ua

The process involves calculating a set of molecular descriptors (e.g., electronic, geometric, or topological indices) for a series of related dyes and then using statistical techniques to build a model that links these descriptors to an experimentally measured property. nih.govresearchgate.net For example, a QSPR model for azo dyes might correlate descriptors with their affinity for cellulose (B213188) fiber, helping to guide the design of new dyes with improved fixation and reduced environmental discharge. nih.govtandfonline.com These in silico models are valuable tools in modern chemical research, enabling the prediction of dye properties and accelerating the development of new, high-performance colorants with desirable characteristics. researchgate.net

Predictive Models for Reactivity and Environmental Behavior

Predictive modeling is a important tool for assessing the environmental fate and reactivity of this compound. While comprehensive ab initio predictive models for this specific dye are not extensively detailed in public literature, its environmental behavior, particularly its removal from aquatic environments, has been studied using established kinetic and isotherm models. These models, while based on experimental data, serve a predictive function for specific systems.

Research into the adsorption of this compound by organisms like the algae Scenedesmus quadricauda demonstrates the application of such models. researcher.life In these studies, experimental data on dye removal under varying conditions (e.g., pH, temperature, initial dye concentration) are fitted to mathematical models to predict the adsorption behavior. The results from such studies indicate that the adsorption process often aligns well with models like the Langmuir isotherm and pseudo-second-order kinetics. researcher.liferesearcher.life

These models help predict:

Adsorption Capacity: The maximum amount of dye that can be adsorbed by a substance.

Rate of Adsorption: How quickly the dye is removed from a solution.

Thermodynamics: Whether the adsorption process is spontaneous and exothermic or endothermic.

The table below summarizes the kinetic and isotherm models that have been effectively used to describe the adsorption of this compound, providing a predictive framework for its behavior in aquatic remediation scenarios. researcher.life

Model TypeModel NamePredicted ParameterRelevance to this compound
IsothermLangmuirMaximum adsorption capacity (q_max), Langmuir constant (K_L)Describes monolayer adsorption onto a homogeneous surface. Fits well for the biosorption of the dye. researcher.life
IsothermFreundlichAdsorption capacity (K_F), Adsorption intensity (n)Describes multilayer adsorption on a heterogeneous surface. Also used to model the dye's adsorption behavior. researcher.life
KineticPseudo-First-OrderRate constant (k_1)Models the rate of adsorption based on adsorbent capacity.
KineticPseudo-Second-OrderRate constant (k_2)Models the rate of adsorption based on chemisorption. Often provides the best fit for dye adsorption data. researcher.liferesearcher.life

Computational Descriptors for this compound and its Analogs

Computational descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's electronic and geometric properties. For this compound and its analogs, these descriptors are crucial for developing quantitative structure-activity relationships (QSAR) and for predicting reactivity, stability, and color properties. Density Functional Theory (DFT) is a common method used to calculate these descriptors for azo dyes. researchgate.netnih.gov

Key computational descriptors relevant to azo dyes like this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's kinetic stability, chemical reactivity, and the wavelength of maximum absorption (λ_max), which determines its color. researchgate.net A smaller gap generally implies higher reactivity and a shift of absorption to longer wavelengths (a bathochromic shift).

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η) and Softness (σ): Hardness measures resistance to change in electron distribution, while softness is the reciprocal of hardness. Harder molecules are generally less reactive. nih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The table below lists common DFT-based descriptors and their significance in the context of this compound.

DescriptorSymbolSignificance for Azo Dyes
Highest Occupied Molecular Orbital EnergyE_HOMOIndicates the ability to donate an electron; related to susceptibility to electrophilic attack.
Lowest Unoccupied Molecular Orbital EnergyE_LUMOIndicates the ability to accept an electron; related to susceptibility to nucleophilic attack.
HOMO-LUMO Energy GapΔE = E_LUMO - E_HOMOCorrelates with chemical reactivity, stability, and the energy of electronic transitions (color). researchgate.net
Chemical Hardnessη ≈ (E_LUMO - E_HOMO) / 2Measures resistance to deformation of the electron cloud; higher values suggest lower reactivity. nih.gov
Electronegativityχ ≈ -(E_HOMO + E_LUMO) / 2Indicates the molecule's ability to attract electrons in a chemical bond. nih.gov
Dipole MomentμQuantifies the polarity of the molecule, which influences its solubility and intermolecular interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful methods to investigate the intricate details of chemical reactions, including the synthesis and degradation of this compound. By modeling reaction pathways, intermediates, and transition states, researchers can gain a fundamental understanding of the mechanisms that govern the formation and breakdown of the dye.

Transition State Analysis in Synthesis and Degradation Pathways

The synthesis of this compound typically involves a sequence of well-established organic reactions. google.comguidechem.com A common pathway includes the diazotization of an aromatic amine followed by an azo coupling reaction with a pyridone derivative. google.comgoogle.com

Diazotization: An aromatic amine (m-aminophenol derivative) reacts with a nitrous acid source (e.g., sodium nitrite (B80452) in acidic conditions) to form a diazonium salt. google.comresearchgate.net

Azo Coupling: The electrophilic diazonium salt then attacks an electron-rich coupling component, in this case, a 1,4-dimethyl-3-cyano-6-hydroxy-2-pyridone, to form the final azo dye structure. google.comguidechem.comresearchgate.net

Esterification: A final step involves the esterification of the phenolic hydroxyl group with benzenesulfonyl chloride. google.com

Transition state analysis uses quantum chemical methods (like DFT) to locate the highest energy point along the reaction coordinate for each elementary step. youtube.com Identifying the geometry and energy of the transition state is key to understanding the reaction's kinetics and mechanism. For the synthesis of this compound, computational analysis could be used to:

Model the formation of the nitrosating agent and the subsequent attack on the amine in the diazotization step.

Determine the structure of the transition state for the electrophilic aromatic substitution in the azo coupling step, clarifying the role of substituents on the reaction rate.

Evaluate the energy barriers (activation energies) for each step, allowing for the optimization of reaction conditions like temperature and pH. youtube.com

Similarly, understanding the degradation pathways is crucial for predicting the dye's stability and environmental persistence. Azo dyes can degrade through various mechanisms, including photodegradation (due to light exposure) and biodegradation. Computational modeling can help elucidate these pathways by simulating the cleavage of the azo bond (-N=N-), which is often a primary step in decolorization, or the degradation of the aromatic rings. sci-hub.boxscribd.com Transition state analysis can identify the most likely degradation products and the energy requirements for these processes to occur.

Computational Design of Novel this compound Variants

The insights gained from computational analysis can be leveraged to design novel variants of this compound with improved properties. This in silico design process allows chemists to predict the characteristics of new molecules before undertaking costly and time-consuming synthesis. researchgate.net

The goals for designing new variants could include:

Enhanced Stability: Improving lightfastness and thermal stability is a common objective. Computational studies have shown that the stability of azo dyes can be enhanced through complexation with metal ions. nih.gov By modeling the interaction of this compound analogs with different metals, it is possible to predict which complexes will have superior stability.

Tuning Color Properties: The color of an azo dye is determined by its electronic structure, specifically the HOMO-LUMO gap. researchgate.net By computationally modeling the effects of adding different electron-donating or electron-withdrawing substituents to the aromatic rings, chemists can predict how the λ_max will shift. This allows for the rational design of dyes with specific, desired shades.

Novel Functionalities: Computational design can explore incorporating this compound into larger systems for new applications. For example, its use in polymeric systems to create materials with full-color afterglow via phosphorescence resonance energy transfer has been explored. Computational modeling could optimize the dye structure to enhance this energy transfer process, leading to brighter and longer-lasting phosphorescence.

Through iterative cycles of computational design, prediction, and experimental validation, it is possible to accelerate the discovery of new disperse dyes based on the this compound scaffold, tailored for high-performance applications.

The current search results primarily detail this compound's properties and extensive use as a textile dye for synthetic fibers like polyester (B1180765), acetate (B1210297), and nylon amoghchemicals.incolorfuldyes.comhermetachem.comresearchgate.networlddyevariety.commade-in-china.comrunlongranliao.comindiamart.com. The available literature focuses on its chemical structure, synthesis methods, dyeing characteristics, and fastness properties in textile applications amoghchemicals.incolorfuldyes.comhermetachem.comresearchgate.networlddyevariety.commade-in-china.comrunlongranliao.com.

Unfortunately, the extensive search did not yield specific research findings or detailed information regarding the application of this compound or its derivatives in the following advanced materials science and functional systems as outlined in the prompt:

Disperse Yellow 114 in Advanced Materials Science and Functional Systems

Nanomaterial Hybridization:

Hybrid Systems with Inorganic Nanomaterials for Enhanced Functionality:No specific research findings were found detailing hybrid systems of Disperse Yellow 114 with inorganic nanomaterials for enhanced functionality.

The available literature predominantly positions this compound as a conventional disperse dye for textile coloration, with no documented applications in the advanced materials science fields specified in the request. Therefore, it is not possible to generate the detailed, scientifically accurate article with data tables and research findings for these specific sections based on the current information.

Emerging Research Directions and Future Perspectives for Disperse Yellow 114

Interdisciplinary Research Synergies and Opportunities

The study of Disperse Yellow 114 is increasingly moving beyond traditional textile chemistry, creating opportunities for collaboration with diverse scientific fields. These synergies are unlocking new potential applications and a deeper understanding of the dye's behavior.

Biotechnology and Environmental Science: One significant area of interdisciplinary research is the bioremediation of textile effluents containing this compound. Studies are investigating the capacity of microorganisms and algae, such as Scenedesmus quadricauda, to adsorb and degrade the dye from aquatic environments. researchgate.net Research has shown that immobilized algae can achieve very high color removal percentages, offering a sustainable approach to wastewater treatment. researchgate.net This collaboration between dye chemistry and environmental biotechnology is crucial for developing greener manufacturing processes.

Materials Science: The interaction of this compound with novel materials is another fertile ground for research. This includes studying its application on recycled polyester (B1180765) (r-PET) fabrics and evaluating the performance and environmental benefits of such combinations. researchgate.net Furthermore, the development of advanced materials for dye removal, such as novel adsorbents, involves principles of materials science to create efficient and reusable systems for pollution control.

Computational Chemistry and Molecular Modeling: Theoretical calculations and molecular modeling are being employed to understand the structural and electronic properties of this compound. researchgate.net By simulating dye-fiber interactions and predicting the dye's behavior, researchers can design new dye molecules with enhanced properties, such as better fixation, improved fastness, and specific color characteristics. This synergy with computational science accelerates the development of next-generation disperse dyes.

Medicinal and Biological Chemistry: Emerging research into the broader class of pyridone-based dyes, to which this compound belongs, has indicated potential biological activities. Some studies have explored the antioxidant, antimicrobial, and even anticancer properties of select disperse dyes based on pyridone moieties, opening a speculative but intriguing avenue for future biomedical applications. researchgate.net

Challenges and Advances in Sustainable Chemistry of Disperse Dyes

The production and application of disperse dyes, including this compound, face significant environmental and health-related challenges. The industry is actively pursuing sustainable alternatives and greener chemical processes to mitigate these issues.

Key Challenges: The primary challenges in the lifecycle of disperse dyes are rooted in their synthesis and application processes.

Hazardous Raw Materials: The manufacturing process often involves hazardous chemicals and organic solvents derived from fossil fuels, such as benzene, toluene, and xylene, which pose health risks and contribute to air and water pollution. meghmaniglobal.com

Energy and Water Consumption: Conventional dyeing methods, particularly for polyester, are energy-intensive, requiring high temperatures and pressures. alfa-chemistry.com They also consume vast quantities of water, leading to the generation of large volumes of contaminated wastewater. researchgate.netresearchgate.net

Wastewater Treatment: The effluent from dyeing processes contains unfixed dyes, dispersants, and other chemical auxiliaries, which are often difficult to degrade and can pollute surrounding ecosystems. researchgate.net

Advances in Sustainable Practices: In response to these challenges, significant research and development efforts are focused on creating more sustainable dyeing technologies.

Eco-friendly Dye Formulations: There is a growing trend towards developing disperse dyes that are free of banned aromatic amines and heavy metals. alfa-chemistry.com Innovations include "alkali-clearable" disperse dyes, which can be washed off the fiber surface using a simple alkaline solution instead of harsh reducing agents like sodium hydrosulfite. p2infohouse.org

Waterless Dyeing Technologies: Supercritical carbon dioxide (scCO₂) dyeing is a revolutionary alternative that eliminates the need for water in the dyeing process. researchgate.net This technology uses scCO₂ as a solvent, which can be recycled, thereby reducing wastewater generation and energy consumption. researchgate.net

Improved Dyeing Processes: Efforts are being made to develop dyes and processes that work at lower temperatures, reducing energy consumption. alfa-chemistry.com Additionally, high-absorbance dyes are being designed to maximize dye fixation on the fiber, which minimizes the amount of dye released into the wastewater. alfa-chemistry.com

Challenge Description Sustainable Advance
Use of Hazardous Chemicals Synthesis relies on petroleum-based precursors and toxic solvents. meghmaniglobal.comDevelopment of safer synthesis routes and bio-based raw materials.
High Water Consumption Traditional dyeing processes require large volumes of water for dissolving dyes and washing fabrics. researchgate.netSupercritical CO₂ (scCO₂) dyeing eliminates the use of water. researchgate.net
Energy Intensity High-temperature and high-pressure conditions are needed for dyeing polyester. alfa-chemistry.comIntroduction of low-temperature curable dyes and more efficient heating methods. alfa-chemistry.com
Wastewater Effluent Release of unfixed dye and chemical auxiliaries into the environment. researchgate.netUse of high-fixation dyes and advanced bioremediation techniques for effluent treatment. researchgate.netalfa-chemistry.com
Post-Dyeing Treatment Reduction clearing with hazardous chemicals is often required to remove surface dye. p2infohouse.orgDesign of alkali-clearable dyes that simplify the clearing process. p2infohouse.org

Innovative Methodological Advancements in this compound Research

Modern analytical and synthetic methodologies are providing deeper insights into the structure and properties of this compound, paving the way for improved manufacturing and application.

Structural Analysis: A key advancement has been the detailed structural characterization of this compound using X-ray single-crystal analysis. This technique has confirmed that the dye exists in the hydrazone tautomeric form in its solid state. researchgate.net Understanding the precise molecular structure is crucial as it influences the dye's color, stability, and interactions with fibers. This knowledge helps in refining synthesis processes to favor the most stable and effective isomer.

Degradation and Remediation Techniques: Innovative methods for the removal and degradation of this compound from wastewater are being actively investigated. One promising approach is photocatalytic degradation using catalysts like titanium dioxide (TiO₂) under simulated sunlight. researchgate.net Studies have shown that this process follows pseudo-first-order kinetics, providing a quantifiable and optimizable method for breaking down the dye molecule into less harmful substances. researchgate.net

Methodology Application in this compound Research Key Findings/Benefits
X-ray Crystallography Determination of the precise three-dimensional molecular structure. researchgate.netConfirmed the dye exists in the more stable hydrazone form; elucidated the role of hydrogen bonding and π–π stacking in the crystal structure. researchgate.net
Quantum Chemical Calculations Theoretical comparison of the energy differences between various isomers and conformations. researchgate.netProvides insights into molecular stability and predicts properties, aiding in the design of new dye structures. researchgate.net
Photocatalysis Use of catalysts like TiO₂ to degrade the dye in aqueous solutions using light. researchgate.netOffers an effective method for wastewater treatment by breaking down the complex dye molecule. researchgate.net
Bioremediation Application of microorganisms or algae to adsorb and metabolize the dye. researchgate.netHigh removal efficiency (up to 97-98%) demonstrated with certain algae, presenting a green alternative for effluent treatment. researchgate.net

Prospective Impact of Advanced Research on this compound Applications

The ongoing research into this compound is poised to have a substantial impact on the textile industry and potentially other fields. The drive for sustainability is leading to the creation of environmentally conscious products and processes.

The development of eco-friendly versions of disperse dyes, which comply with stringent standards like the Oeko-Tex certification, represents a significant market trend. runlongranliao.com These dyes offer the same performance characteristics (color, fastness) as conventional dyes but with a reduced environmental impact, allowing for a direct and seamless transition for textile manufacturers. runlongranliao.com

The adoption of waterless dyeing techniques like scCO₂ is expected to revolutionize textile processing by drastically cutting water and energy consumption and eliminating wastewater. researchgate.net As this technology becomes more cost-effective and scalable, it will offer a highly sustainable method for applying this compound to polyester and its blends. meghmaniglobal.com

Furthermore, the continuous improvement in the dye's properties, such as lightfastness and wet fastness, will enhance the quality and durability of dyed textiles. p2infohouse.orggoogle.com This is particularly important for applications in sportswear, automotive textiles, and home furnishings, where high performance is critical. alfa-chemistry.com The good compatibility of this compound with other dyes also makes it a versatile component for achieving a wide spectrum of colors in textile design. colorfuldyes.com The culmination of these research efforts points towards a future where this compound can be produced and used in a more efficient, economical, and environmentally responsible manner.

Q & A

Q. What experimental controls are essential when investigating the genotoxic effects of this compound in vitro?

  • Methodological Answer : Include positive controls (e.g., mitomycin C for comet assays) and solvent controls (e.g., DMSO <1%). Use multiple cell lines (e.g., HepG2, CHO-K1) to assess tissue-specific effects. Validate DNA damage via γ-H2AX foci quantification and p53 activation. Disclose statistical power calculations and sample sizes (n ≥ 6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.